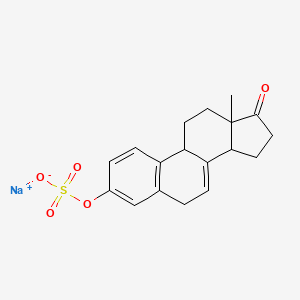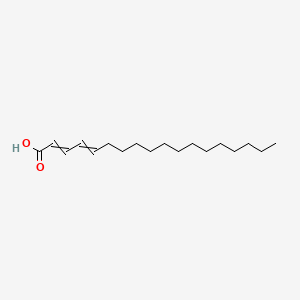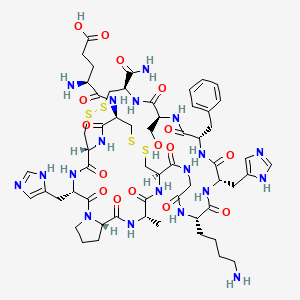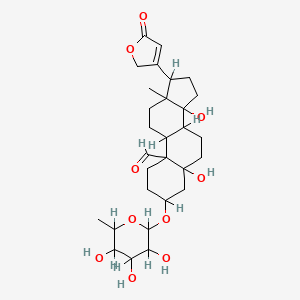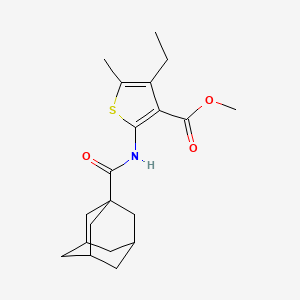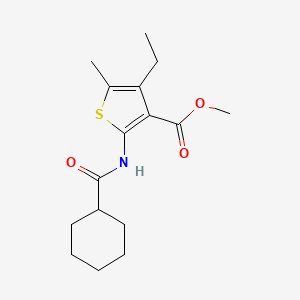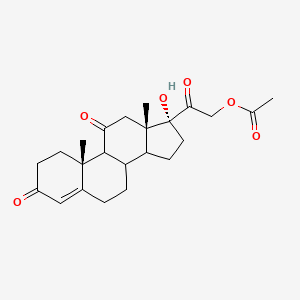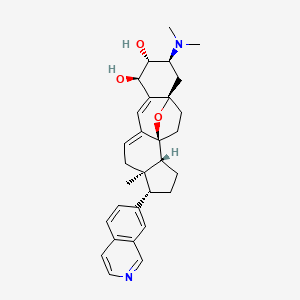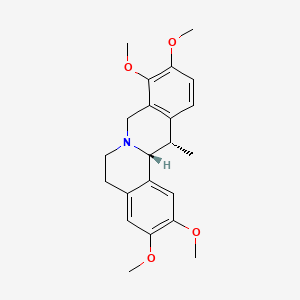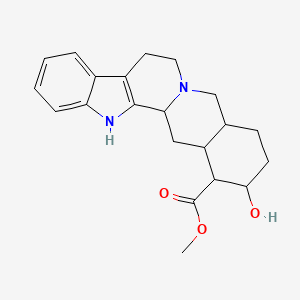
CP55,667
描述
2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is an alkylbenzene and a ring assembly.
科学研究应用
内源性大麻素系统研究
CP 55,940 是一种合成大麻素,它模拟天然存在的四氢大麻酚(THC)的效果,THC 是大麻中的一种精神活性化合物 。它由辉瑞公司于 1974 年研制,但从未上市。 目前,它被用作研究内源性大麻素系统的工具 。
中心体组织
CP55,667 已被确定为盘状黏菌中心体组织的关键成分 。 它是中心体核心结构的组成部分,并在整个细胞周期中持续存在于中心体 。 这表明 this compound 在中心体中具有结构作用 。
神经保护
CP 55,940 通过减少细胞内钙释放和减少暴露于高水平 NMDA 的培养神经元中的海马细胞死亡,表现出神经保护作用 。
线粒体保护
CP 55,940 在大鼠脑线粒体暴露于百草枯后表现出保护作用 。
癌症研究
发现 CP 55,940 可诱导 NG 108-15 小鼠神经母细胞瘤 x 大鼠神经胶质瘤杂交脑癌细胞死亡 。
行为研究
CP 55,940 通常用于大麻素研究的对照或参考试验,其作用在行为测试和受体结合测定中均很强 。
厌恶反应研究
浓度为 1 mg/kg 的 CP 55,940 诱导条件性位置厌恶 (CPA),而 CP 55,940 的 CPA 效应是由星形胶质细胞 CB1Rs 介导的 。 抑制环氧合酶-2 (COX-2) 消除了仅在星形胶质细胞中表达 CB1Rs 的小鼠中 CP 55,940 诱导的 CPA 。
突触传递调节
发现 CP 55,940 对侧方丘脑核 (LHb) 中的谷氨酸能和 GABA 能传递进行差异调节,表现出两种系统的规范和回路特异性抑制,以及通过激活 CB1 受体介导的突触谷氨酸释放的相反增强作用 。
作用机制
Target of Action
CP55,667, also known as 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol or CP 55940, primarily targets the G-protein coupled receptor 55 (GPR55) . GPR55 is a receptor activated by L-alpha-lysophosphatidylinositol and is suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells .
Mode of Action
This compound acts as a high-affinity ligand for GPR55 . Upon binding, it induces a conformational change in the receptor, which triggers a cascade of intracellular events. This leads to the release of calcium ions from intracellular stores via the heterotrimeric G protein GNA13 and RHOA .
Biochemical Pathways
The activation of GPR55 by this compound affects several biochemical pathways. It plays crucial roles in critical processes involved in the normal physiology of the body, such as immune function. It also plays a role in pathological processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain .
Result of Action
The activation of GPR55 by this compound can lead to various molecular and cellular effects. For instance, it can modulate immune function and influence processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain .
生化分析
Biochemical Properties
CP55,667 acts as an antagonist and inverse agonist on the GPR55 receptor . The interaction of this compound with GPR55 is concentration-dependent . This interaction plays a significant role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to influence cell function. It has been suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells . It has also been demonstrated to inhibit cell-specific proliferation of B and T lymphocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the GPR55 receptor . As an antagonist and inverse agonist, this compound can inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully detailed in the available literature, it is known that its activity data across species can be viewed interactively .
Metabolic Pathways
The specific metabolic pathways involving this compound are not fully detailed in the available literature. It is known that this compound interacts with the GPR55 receptor, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. Given its interaction with the GPR55 receptor, it is likely that this compound may interact with various transporters or binding proteins .
Subcellular Localization
While specific subcellular localization of this compound is not fully detailed in the available literature, it is known that this compound interacts with the GPR55 receptor . This interaction could potentially influence the subcellular localization of this compound.
属性
IUPAC Name |
2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFFALZMRAPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CP 55940 in the body?
A1: CP 55940 primarily acts as a potent agonist of the cannabinoid type 1 receptor (CB1R). [, , , , , ] This receptor is predominantly found in the central nervous system (CNS), influencing various physiological processes. []
Q2: How does CP 55940 interact with CB1R?
A2: CP 55940 binds to the CB1R, mimicking the actions of endogenous cannabinoids like anandamide. [] This binding triggers a cascade of intracellular signaling events. []
Q3: What are the downstream effects of CP 55940 binding to CB1R?
A3: CP 55940 binding to CB1R primarily leads to the inhibition of adenylate cyclase, reducing cyclic AMP (cAMP) production. [, , , , , , ] This inhibition of cAMP production is pertussis toxin-sensitive, suggesting the involvement of Gi/Go proteins. [, , , , ]
Q4: Does CP 55940 affect other signaling pathways?
A4: Besides cAMP inhibition, CP 55940 has been linked to the activation of the mitogen-activated protein kinase (MAPK) pathway in CHO cells transfected with the human CB1R and in the human astrocytoma cell line U373 MG. [, ] This activation is also pertussis toxin-sensitive but independent of cAMP. []
Q5: Does CP 55940 interact with the CB2 receptor?
A5: While CP 55940 exhibits high affinity for both CB1R and CB2R, its effects are primarily attributed to its action on CB1R. [, , ] Some studies suggest a role for CB2 receptors in specific contexts, but further research is needed. [, ]
Q6: How does the potency of CP 55940 compare to other cannabinoids?
A6: CP 55940 is considered more potent than Δ9-tetrahydrocannabinol (THC), the psychoactive component of cannabis, in various assays, including antinociception and GTPγS binding. [, ]
Q7: Are there specific amino acid residues in CB1R crucial for CP 55940 binding and function?
A7: Research suggests that Lys192 in the third transmembrane domain of CB1R is crucial for the binding of CP 55940, as its mutation significantly affects the compound's affinity. [, ] Interestingly, this residue appears less critical for the binding of the cannabinoid WIN55212-2. [] Similarly, mutations in Ile2.62 and Asp2.63 in the second transmembrane helix of CB1R primarily affected the potency of CP 55940 without impacting its binding affinity, highlighting their role in signal transduction. []
Q8: What is the molecular formula and weight of CP 55940?
A8: The molecular formula of CP 55940 is C23H38O2, and its molecular weight is 346.55 g/mol.
Q9: Is there information available regarding the spectroscopic data for CP 55940?
A9: While the provided research doesn't delve into detailed spectroscopic analysis, further investigation in specialized databases would be necessary to obtain such information.
Q10: Are there sex differences in the pharmacological effects of CP 55940?
A11: Studies in rats suggest sex differences in the antinociceptive effects of CP 55940, with females exhibiting greater sensitivity. [] This difference might be linked to a higher affinity of CP 55940 for CB1R in females. []
Q11: What are the primary in vitro and in vivo models used to study CP 55940's effects?
A12: In vitro studies commonly utilize cell lines such as CHO cells transfected with human CB1R or the human astrocytoma cell line U373 MG to investigate CP 55940's effects on signal transduction pathways. [, , , ] Additionally, rat primary neuronal cell cultures from the cortex, striatum, and cerebellum have been employed to assess its influence on cAMP production. []
Q12: What is known about the toxicology and safety profile of CP 55940?
A12: While the provided research focuses on its pharmacological actions, detailed toxicology and safety data are limited. Considering its potent effects on the CNS, further research is essential to thoroughly assess its potential toxicity and long-term effects.
Q13: What analytical methods are commonly employed to study CP 55940?
A14: Common methods include radioligand binding assays to determine receptor affinity and functional assays like cAMP accumulation or GTPγS binding to assess its efficacy in activating signaling pathways. [1, 4, 6, 14, 26, 29-31] Supercritical fluid chromatography with mass spectrometry (SFC-MS) has been proposed as a reliable method for separating and detecting CP 55940 and other synthetic cannabinoids in plant products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


